9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimidopurine-dione core. Key structural features include:
- A 1-methyl group at position 1.
- A 2-fluorobenzyl substituent at position 3.
- A 2,4-dimethylphenyl group at position 7.
- Partial saturation of the pyrimidine ring (6,7,8,9-tetrahydro configuration).
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-15-9-10-19(16(2)13-15)28-11-6-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-7-4-5-8-18(17)25/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVNUBUZTPKQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic derivative belonging to the class of tetrahydropyrimido compounds. Its unique molecular structure suggests potential biological activities that merit investigation.
- Molecular Formula : C24H24FN5O2
- Molecular Weight : 433.5 g/mol
- CAS Number : 922453-91-6
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticonvulsant and antitumor agent . The following sections summarize key findings related to its biological effects.
Anticonvulsant Activity
A study investigating various derivatives of pyrimidine compounds indicated that certain structural modifications could enhance anticonvulsant activity. The compound demonstrated effectiveness in maximal electroshock seizure (MES) models, with a favorable therapeutic index compared to standard anticonvulsants like phenobarbital.
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) |
|---|---|
| This compound | 15 |
| Phenobarbital | 22 |
| Other Pyrimidine Derivatives | 13-21 |
Antitumor Activity
In vitro studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has shown promise in inhibiting cell proliferation in A549 lung carcinoma and HeLa cervical cancer cells.
Case Study: Cytotoxicity Against A549 Cells
A549 cells were treated with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability.
Table 2: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for tumor growth and seizure activity. Preliminary findings suggest that it may interfere with tubulin polymerization and other cellular processes essential for mitosis.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Modifications
Key Observations :
- Position 3: Fluorinated benzyl groups (e.g., 2-fluorobenzyl) may improve blood-brain barrier penetration compared to non-halogenated analogs .
Table 2: Comparative Physicochemical Data
Key Observations :
Key SAR Insights :
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound may enhance lipophilicity and CNS penetration compared to non-fluorinated analogs .
- Aromatic Substitutions : Electron-withdrawing groups (e.g., fluorine, chlorine) at benzyl positions improve enzyme inhibition (e.g., MAO-B) by modulating electronic effects .
- Alkyl Chain Length : Longer alkyl chains (e.g., butyl in compound 22 ) increase molecular weight and may reduce solubility but improve target residence time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
